molecular formula C13H13N3S B7762930 N-anilino-N'-phenylcarbamimidothioic acid

N-anilino-N'-phenylcarbamimidothioic acid

Cat. No.: B7762930
M. Wt: 243.33 g/mol
InChI Key: VGIVYSWGHVFQRP-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier Database number 74487 is a chemical entity with various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound with Chemical Identifier Database number 74487 involves specific synthetic routes and reaction conditions. These methods typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of the compound with Chemical Identifier Database number 74487 is scaled up to meet the demand for its various applications. Industrial production methods often involve optimized reaction conditions, including temperature, pressure, and the use of large-scale reactors. These methods ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Identifier Database number 74487 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another within the compound.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with Chemical Identifier Database number 74487 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of the compound with Chemical Identifier Database number 74487 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.

Scientific Research Applications

The compound with Chemical Identifier Database number 74487 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to investigate its effects on different biological systems.

    Industry: The compound is used in various industrial processes, including the production of materials and chemicals.

Mechanism of Action

The mechanism of action of the compound with Chemical Identifier Database number 74487 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

The compound with Chemical Identifier Database number 74487 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Compound with Chemical Identifier Database number 2745687
  • Compound with Chemical Identifier Database number 125409

Uniqueness

The uniqueness of the compound with Chemical Identifier Database number 74487 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique properties make it valuable for various scientific research and industrial applications.

Properties

IUPAC Name

N-anilino-N'-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIVYSWGHVFQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NNC(=NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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